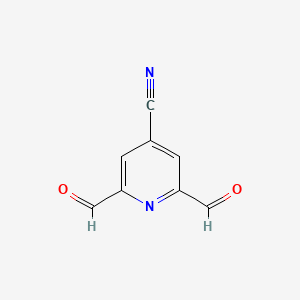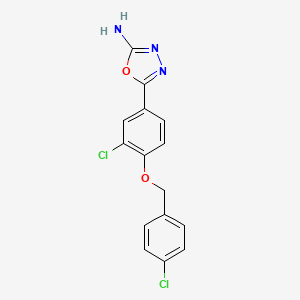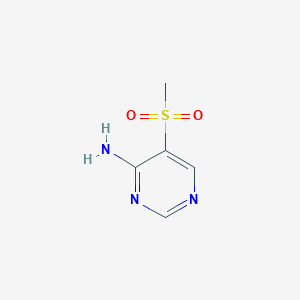
2,6-Diformylisonicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-二甲酰基异烟腈是一种有机化合物,其分子式为 C8H4N2O2,分子量为 160.13 g/mol 它是异烟腈的衍生物,其特征是在吡啶环的 2 和 6 位上存在两个甲酰基
准备方法
合成路线和反应条件: 2,6-二甲酰基异烟腈的合成通常涉及异烟腈的甲酰化。一种常见的方法是维尔斯迈尔-哈克反应,其中异烟腈在受控条件下与甲酰化试剂(例如 N,N-二甲基甲酰胺 (DMF) 和三氯氧磷 (POCl3))反应 。该反应进行如下:[ \text{C}6\text{H}_4\text{N}_2 + 2 \text{DMF} + 2 \text{POCl}_3 \rightarrow \text{C}_8\text{H}_4\text{N}_2\text{O}_2 + 2 \text{HCl} + 2 \text{POCl}_2\text{NMe}_2 ]
工业生产方法: 虽然 2,6-二甲酰基异烟腈的具体工业生产方法尚未充分记录,但大规模有机合成的原理(例如优化反应条件,使用高效催化剂,确保高产率和纯度)将适用。使用连续流动反应器和自动化合成平台可以提高生产过程的可扩展性和效率。
化学反应分析
反应类型: 2,6-二甲酰基异烟腈会经历各种化学反应,包括:
氧化: 甲酰基可以用氧化剂(如高锰酸钾 (KMnO4) 或三氧化铬 (CrO3))氧化为羧酸。
还原: 甲酰基可以用还原剂(如硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4))还原为伯醇。
取代: 腈基可以参与亲核取代反应,形成酰胺或其他衍生物。
常见试剂和条件:
氧化: 碱性介质中的 KMnO4 或酸性介质中的 CrO3。
还原: 甲醇中的 NaBH4 或醚中的 LiAlH4。
取代: 存在催化剂的情况下,氨 (NH3) 或伯胺。
主要产物:
氧化: 2,6-二羧基异烟酸。
还原: 2,6-二羟甲基异烟腈。
取代: 2,6-二甲酰基异烟酰胺。
科学研究应用
2,6-二甲酰基异烟腈在科学研究中具有多种应用,包括:
生物学: 它用于设计生物活性分子,并作为药物的前体。
工业: 用于生产先进材料,例如聚合物和催化剂。
作用机制
2,6-二甲酰基异烟腈的作用机制主要与其形成与金属离子的配位络合物的能力有关。这些络合物可以与生物大分子相互作用,影响各种生化途径。甲酰基和腈基在与金属离子和其他分子靶标结合方面起着至关重要的作用,促进了该化合物的生物活性 {_svg_3}.
类似化合物:
- 2,6-二甲基异烟腈
- 2,6-二羧基异烟腈
- 2,6-二羟基异烟腈
比较: 2,6-二甲酰基异烟腈由于存在两个甲酰基而独一无二,这极大地影响了其反应性和潜在应用。与类似物(例如 2,6-二甲基异烟腈)相比,甲酰基增强了其参与各种化学反应和形成配位络合物的能力。这使其成为合成化学和材料科学中的一种有价值的化合物 .
相似化合物的比较
- 2,6-Dimethylisonicotinonitrile
- 2,6-Dicarboxyisonicotinonitrile
- 2,6-Dihydroxyisonicotinonitrile
Comparison: 2,6-Diformylisonicotinonitrile is unique due to the presence of two formyl groups, which significantly influence its reactivity and potential applications. Compared to its analogs, such as 2,6-Dimethylisonicotinonitrile, the formyl groups enhance its ability to participate in various chemical reactions and form coordination complexes. This makes it a valuable compound in synthetic chemistry and materials science .
属性
分子式 |
C8H4N2O2 |
|---|---|
分子量 |
160.13 g/mol |
IUPAC 名称 |
2,6-diformylpyridine-4-carbonitrile |
InChI |
InChI=1S/C8H4N2O2/c9-3-6-1-7(4-11)10-8(2-6)5-12/h1-2,4-5H |
InChI 键 |
CMBZILOUWZVZCD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1C=O)C=O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Chloro-7-(piperidin-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11792917.png)
![3-Chloro-1-isopropylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11792928.png)







![6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11792992.png)
